[1-(Trifluoromethyl)cyclobutyl]methanethiol
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Overview
Description
[1-(Trifluoromethyl)cyclobutyl]methanethiol: is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Trifluoromethyl)cyclobutyl]methanethiol typically involves the introduction of a trifluoromethyl group to a cyclobutyl ring, followed by the attachment of a methanethiol group. One common method includes the reaction of cyclobutyl derivatives with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for efficiency and cost-effectiveness. The process includes the careful control of temperature, pressure, and reaction time to maximize the output while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
[1-(Trifluoromethyl)cyclobutyl]methanethiol: undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the trifluoromethyl group or the cyclobutyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
[1-(Trifluoromethyl)cyclobutyl]methanethiol: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclobutyl]methanethiol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The thiol group can form covalent bonds with specific amino acids in proteins, potentially altering their function and activity.
Comparison with Similar Compounds
[1-(Trifluoromethyl)cyclobutyl]methanethiol: can be compared with similar compounds such as:
[1-methyl-3-(trifluoromethyl)cyclobutyl]methanethiol: Similar structure but with a methyl group instead of a hydrogen atom on the cyclobutyl ring.
[1-(Trifluoromethyl)cyclobutyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
The uniqueness of This compound lies in its combination of a trifluoromethyl group and a thiol group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclobutyl]methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3S/c7-6(8,9)5(4-10)2-1-3-5/h10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHLBMUBAHHLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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